N-(2-nitrophenyl)quinoline-2-carboxamide N-(2-nitrophenyl)quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 298193-75-6
VCID: VC4250642
InChI: InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20)
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C16H11N3O3
Molecular Weight: 293.282

N-(2-nitrophenyl)quinoline-2-carboxamide

CAS No.: 298193-75-6

Cat. No.: VC4250642

Molecular Formula: C16H11N3O3

Molecular Weight: 293.282

* For research use only. Not for human or veterinary use.

N-(2-nitrophenyl)quinoline-2-carboxamide - 298193-75-6

Specification

CAS No. 298193-75-6
Molecular Formula C16H11N3O3
Molecular Weight 293.282
IUPAC Name N-(2-nitrophenyl)quinoline-2-carboxamide
Standard InChI InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20)
Standard InChI Key DHDGLTJOCMHBJD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(2-Nitrophenyl)quinoline-2-carboxamide (C₁₆H₁₁N₃O₃) has a molecular weight of 293.28 g/mol and the following key identifiers:

  • IUPAC Name: N-(2-nitrophenyl)quinoline-2-carboxamide

  • SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N+[O-]

  • InChIKey: DHDGLTJOCMHBJD-UHFFFAOYSA-N

Table 1: Physicochemical Properties

PropertyValueSource
logP (Partition coefficient)5.14 ± 0.02
logD (Distribution coeff.)5.13 ± 0.03
Polar Surface Area64.79 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The nitro group at the phenyl ring’s ortho position introduces electronic effects (Hammett σ ≈ 1.24) that influence binding to biological targets .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Quinoline-2-carbonyl chloride formation: 2-Quinaldic acid reacts with oxalyl chloride under anhydrous conditions to prevent chlorination of the quinoline nucleus .

  • Amidation: The acyl chloride intermediate is condensed with 2-nitroaniline in toluene or THF, yielding the target compound in 45–76% purity .

Critical Reaction Conditions:

  • Temperature: 0–25°C during amidation to avoid nitro group reduction.

  • Solvent: Anhydrous toluene or DMF for optimal yield .

Analytical Data

  • NMR: ¹H-NMR (DMSO-d₆) shows characteristic peaks at δ 10.91 (s, NH), 8.58 (d, J = 8.5 Hz, quinoline-H), and 8.16–8.31 ppm (nitrophenyl-H) .

  • Mass Spectrometry: ESI-MS m/z 293.08 [M+H]⁺, with fragmentation patterns confirming the quinoline and nitrophenyl moieties .

  • IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O) and 1527 cm⁻¹ (NO₂ asymmetric) .

Biological Activities and Mechanisms

Antimycobacterial Activity

In vitro screening against Mycobacterium tuberculosis revealed:

  • MIC: 16.3 µM (compared to 20 µM for isoniazid) .

  • Selectivity Index: >10 (THP-1 cell line), indicating low mammalian cytotoxicity .

Table 2: Biological Activity Profile

TargetIC₅₀/EC₅₀SignificanceSource
M. tuberculosis16.3 µMSuperior to pyrazinamide
hCA I (Carbonic anhydrase)2.54 nMPotent inhibition vs. acetazolamide
Photosynthetic Electron Transport16.3 µMChloroplast-targeted activity

Enzyme Inhibition

  • Carbonic Anhydrase (hCA I): IC₅₀ = 2.54 nM, attributed to sulfonamide-like binding to the zinc ion in the active site .

  • HIV-1 Integrase: Moderate inhibition (EC₅₀ = 12.4 µM) via chelation of Mg²⁺ ions .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Nitro Group Position: Ortho substitution enhances antimycobacterial activity by 3-fold compared to para-nitro analogs .

  • Quinoline Core: Planar structure facilitates intercalation with DNA or enzyme pockets, as shown in molecular docking studies .

  • Lipophilicity: Optimal logP (5.1–5.3) correlates with membrane permeability in mycobacteria .

Applications and Future Directions

Limitations and Optimization Strategies

  • Solubility: Aqueous solubility <10 µg/mL necessitates prodrug formulations .

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in mice) suggests need for structural modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator